1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an indolinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . The indolinylsulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides and indole derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The indolinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Shares the bicyclic core but lacks the indolinylsulfonyl group.
Bicyclo[2.2.1]heptane-2-yl isocyanate: Contains a similar bicyclic structure with different functional groups.
Uniqueness
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic core and the indolinylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVKOCAVQTELE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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